

An In-depth Technical Guide on (2S)-2methylbutane-1,2,4-triol

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Compound of Interest		
Compound Name:	(2S)-2-methylbutane-1,2,4-triol	
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Abstract

(2S)-2-methylbutane-1,2,4-triol, with CAS number 62875-07-4, is a chiral polyol of significant interest in synthetic organic chemistry. Its trifunctional nature and defined stereochemistry at the C2 position make it a valuable chiral building block for the synthesis of complex molecules, including pharmaceuticals and other biologically active compounds. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of **(2S)-2-methylbutane-1,2,4-triol**. While specific biological activity data for this compound is limited in publicly available literature, this guide also explores the broader context of polyols in biological systems and outlines potential experimental workflows for its biological evaluation.

Chemical and Physical Properties

(2S)-2-methylbutane-1,2,4-triol is a small, chiral molecule containing three hydroxyl groups.[1] [2] These functional groups confer hydrophilicity and provide multiple sites for chemical modification.[2] The presence of a stereocenter at the second carbon is a key feature, allowing for the existence of two enantiomers: (S) and (R).[1] This guide focuses on the (2S) enantiomer.

Table 1: General and Computed Properties of 2-methylbutane-1,2,4-triol



Property	Value	Reference
IUPAC Name	(2S)-2-methylbutane-1,2,4-triol	[3]
CAS Number	62875-07-4	[3][4]
Molecular Formula	C5H12O3	[3][5]
Molecular Weight	120.15 g/mol	[3]
Monoisotopic Mass	120.078644241 Da	[3]
XLogP3-AA	-1.2	[3]
Hydrogen Bond Donor Count	3	[3]
Hydrogen Bond Acceptor Count	3	[3]
Rotatable Bond Count	3	[3]
Topological Polar Surface Area	60.7 Ų	[3]
Complexity	64.7	[3]
EINECS Number	263-746-8	[3]

Table 2: Physical Characteristics of 2-methylbutane-1,2,4-triol (Racemic Mixture)

Property	Value	Reference
Boiling Point	286.7 °C at 760 mmHg	[6]
Density	1.159 g/cm ³	[6]
Flash Point	145.5 °C	[6]
Refractive Index	1.486	[6]

Synthesis and Chirality

(2S)-2-methylbutane-1,2,4-triol is a chiral molecule, and its stereospecific synthesis is crucial for its application as a chiral building block.[1] While specific high-yield syntheses for the (2S)-



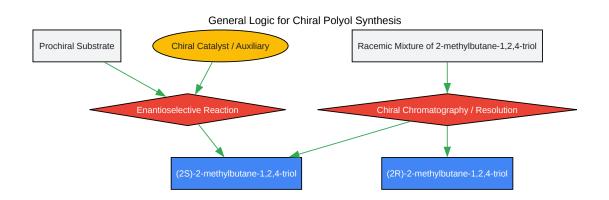




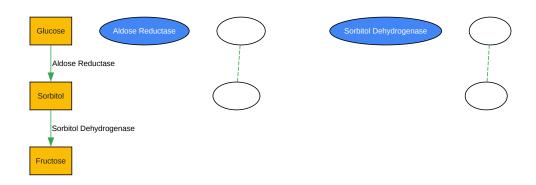
enantiomer are proprietary or described in specialized literature, general approaches to chiral polyols involve asymmetric synthesis or resolution of racemic mixtures.

The parent compound, 1,2,4-butanetriol, can be synthesized through various methods, including the reduction of malic acid esters.[2][7] For chiral synthesis, optically active starting materials can be employed to yield the desired enantiomer.[7]

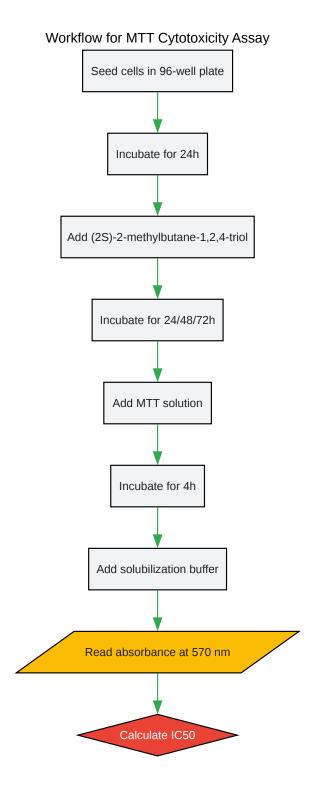




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